2-(2,6-Dimethylphenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both dimethylphenoxy and dinitrophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-(2,4-dinitrophenoxy)benzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste. Solvent recovery and recycling are also crucial aspects of industrial production to ensure environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to altered cellular processes. The dinitrophenoxy group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylphenoxy)acetic acid: A simpler analog with similar phenoxy groups but lacking the dinitrophenoxy moiety.
2-(2,6-Dimethylphenoxy)ethanamine: Another related compound with an ethanamine group instead of the acetohydrazide moiety.
Uniqueness
2-(2,6-Dimethylphenoxy)-N’-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide is unique due to its combination of dimethylphenoxy and dinitrophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H20N4O7 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O7/c1-15-5-3-6-16(2)23(15)33-14-22(28)25-24-13-17-7-4-8-19(11-17)34-21-10-9-18(26(29)30)12-20(21)27(31)32/h3-13H,14H2,1-2H3,(H,25,28)/b24-13+ |
InChI Key |
JJJDIQQERBBATD-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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